molecular formula C15H12N2O B1328198 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1089342-82-4

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1328198
CAS No.: 1089342-82-4
M. Wt: 236.27 g/mol
InChI Key: VZAMRDJRQNUTKF-UHFFFAOYSA-N
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Description

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical scaffold of significant interest in medicinal and agrochemical research. The pyrido[1,2-a]pyrimidin-4-one core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities . This specific compound, featuring methyl and phenyl substituents, serves as a versatile intermediate for constructing more complex molecules aimed at various biological targets. Compounds based on this heterocyclic system have been investigated as potential therapeutic agents, with reported activities including antipsychotic, tranquilizing, and anticancer effects . Furthermore, this structural class has found important applications in the development of insecticides, such as Triflumezopyrim and Dicloromezotiaz, which function as nicotinic acetylcholine receptor (nAChR) antagonists . From a synthetic chemistry perspective, modern methods for constructing this scaffold include efficient one-pot tandem reactions, such as CuI-catalyzed C–N bond formation followed by intramolecular amidation, which allows for modular synthesis from readily available starting materials . This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

9-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAMRDJRQNUTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly at the phenyl ring, can be achieved using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Overview

9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data tables and documented case studies.

Structural Characteristics

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1089342-82-4

The compound features a fused ring system combining pyridine and pyrimidine, which contributes to its reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for the derivation of more complex heterocyclic compounds through various chemical reactions such as:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Electrophilic or nucleophilic substitution reactions can modify the phenyl ring.

These reactions are critical in developing new materials and studying reaction mechanisms.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses activity against various bacterial strains.
    StudyPathogen TestedResult
    E. coliInhibition at 50 µg/mL
    S. aureusInhibition at 30 µg/mL
  • Anticancer Activity : Preliminary studies suggest potential effects against cancer cell lines.
    StudyCancer Cell LineIC50 (µM)
    HeLa25
    MCF720

These findings highlight the compound's potential as a lead structure for drug development.

Medicinal Chemistry

The ongoing research into the medicinal applications of this compound focuses on its role as a therapeutic agent. The compound is being investigated for:

  • Inhibition of Cyclin-dependent Kinase (CDK) : It has been identified as a potential inhibitor of CDK4, which is crucial in cell cycle regulation.

Case Study Example

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of CDK4, leading to reduced proliferation in cancer cells .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Science : Development of polymers with specific properties due to its heterocyclic nature.
Application AreaMaterial Type
CoatingsProtective coatings
DyesColorants for textiles

Mechanism of Action

The mechanism of action of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position 2 and 3 Substitutions

  • DB103 (2-(3,4-Dimethoxyphenyl)-3-Phenyl Derivative) : This derivative, synthesized via Suzuki coupling, demonstrates antiangiogenic activity by targeting endothelial cell proliferation . Compared to 9-methyl-3-phenyl, the addition of a 3,4-dimethoxyphenyl group at position 2 may enhance hydrophobicity and receptor binding.
  • 3-Halo Derivatives (e.g., 3-Chloro) : Halogenation at position 3 using N-halosuccinimides (e.g., NCS) introduces electrophilic sites for further functionalization. These derivatives are intermediates for cross-coupling reactions, enabling diversification into bioactive molecules .

Position 7 and 9 Modifications

  • 9-Hydroxy-3-(2-Hydroxyethyl)-2-Methyl Derivative (CAS 181525-38-2): The hydroxyl groups at positions 3 and 9 improve solubility and serve as precursors for prodrugs like paliperidone .
  • Antiallergic Derivatives (e.g., 9-[(3-Acetylphenyl)Amino] Substituents): Introducing amino or hydrazono groups at position 9 significantly enhances antiallergic activity. For example, compound 34 in showed 10,000-fold higher potency than the parent scaffold in passive cutaneous anaphylaxis tests .

Position 7 Functionalization

  • 7-Bromo Derivatives : Bromine at position 7 enables Suzuki-Miyaura couplings with boronic esters, facilitating the synthesis of PI3K/mTOR dual inhibitors like compound 31 (). These modifications highlight the scaffold’s adaptability for kinase-targeted drug discovery .

Key SAR Insights:

  • Position 9 : Hydrophobic groups (e.g., methyl) may improve membrane permeability, while polar substituents (e.g., hydroxyethyl) enhance solubility for CNS-targeting drugs .
  • Position 3 : Aryl groups (e.g., phenyl) contribute to π-π stacking in receptor binding, whereas carboxylic acid moieties (e.g., in antiallergic agents) enable ionic interactions .
  • Position 7 : Halogens or aryl groups enable diversification into kinase inhibitors, with bulky substituents improving target selectivity .

Biological Activity

9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family. Its unique fused ring structure, which includes both pyridine and pyrimidine components, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and research findings.

The molecular formula of this compound is C15H12N2OC_{15}H_{12}N_{2}O, with a molecular weight of 236.27 g/mol. Its structure is characterized by a methyl group at position 9 and a phenyl group at position 3 of the pyrido ring system.

Synthesis

The synthesis typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under reflux conditions in solvents like ethanol or methanol. The reaction yields the desired compound, which can be purified through recrystallization or chromatography techniques .

Anticancer Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidinone class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can act as activators of pyruvate kinase M2 (PKM2), a target for cancer therapy. In one study, a related compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells, while another variant showed better efficacy against MCF-7 cells with an IC50 of 15.3 µM .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMDA-MB45329.1
Related CompoundMCF-715.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains including E. coli and S. aureus, as well as antifungal activity against A. flavus and A. niger. The presence of specific substituents on the pyrimidine ring enhances its efficacy against these pathogens .

Table 2: Antimicrobial Activity Data

MicroorganismActivity Observed
E. coliSignificant
S. aureusSignificant
A. flavusModerate
A. nigerModerate

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have reported that it exhibits significant inhibition in paw edema models, showing better efficacy than standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity Data

CompoundInhibition (%) at 4hInhibition (%) at 5h
This compound43.1731.10
Indomethacin47.7242.22

Case Studies

Several case studies have highlighted the therapeutic potential of pyrido[1,2-a]pyrimidinones in cancer treatment:

  • PKM2 Activation : A study investigated the role of PKM2 activators in altering cancer metabolism and found that certain derivatives enhanced tumor cell apoptosis through metabolic reprogramming.
  • Combination Therapies : Research has suggested that combining these compounds with existing chemotherapy agents could lead to synergistic effects, improving overall treatment outcomes for patients with resistant cancer types.

Q & A

Q. What are the established synthetic methodologies for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

The synthesis of this scaffold typically involves:

  • Metal-free C-3 chalcogenation : Radical-mediated sulfenylation/selenylation using iodine and persulfate oxidants under mild conditions (e.g., thiophenol or organodiselenides as coupling partners). This method achieves high yields (up to 95%) and tolerates halogen substituents for late-stage functionalization .
  • Suzuki-Miyaura cross-coupling : Microwave-assisted coupling of 7-chloro-3-iodo derivatives with aryl boronic acids to introduce aryl groups at the C-3 position .
  • Cyclization reactions : For example, reacting 2-aminopyridine with substituted malonates in phosphorus oxychloride to form the core structure .

Q. What spectroscopic and computational techniques are critical for structural characterization?

  • UV/Vis and IR spectroscopy : Used to analyze π→π* transitions and solvent effects on electronic structure. For example, the negative solvent effect on the lowest-energy transition was studied via PPP (Pariser-Parr-Pople) computational methods .
  • X-ray crystallography : Relies on programs like SHELXL for small-molecule refinement, particularly for resolving hydrogen bonding and substituent orientation .

Q. What biological activities are associated with 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

  • Aldose reductase (ALR2) inhibition : Derivatives with hydroxyl or catechol groups at C-2 and C-6/C-9 exhibit submicromolar activity. Hydroxy groups are critical for binding to the enzyme’s catalytic site .
  • Antiallergic properties : 9-substituted derivatives (e.g., oxime or phenylamino groups) show enhanced activity in passive cutaneous anaphylaxis (PCA) tests, with enantiomeric specificity (6S configuration) .
  • Antioxidant activity : Catechol-containing derivatives display significant radical scavenging potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for C-3 functionalization?

  • Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMSO) with iodine (10 mol%) and potassium persulfate (K₂S₂O₈) for radical stability. Elevated temperatures (80–100°C) improve yields for electron-deficient substrates .
  • Gram-scale synthesis : Metal-free protocols are scalable with minimal purification steps, achieving >90% yields for selenylated derivatives .

Q. How to resolve contradictions in spectral data for structural isomers?

  • Comparative solvent studies : Analyze UV/Vis spectra in solvents of varying polarity to distinguish between tautomers or positional isomers. For example, the π→π* transition shift in ethanol vs. cyclohexane can confirm substituent effects .
  • DFT calculations : Validate electronic transitions and optimize geometries using density functional theory (DFT) to match experimental IR and UV data .

Q. What structure-activity relationships (SAR) govern ALR2 inhibition?

  • Hydroxy group positioning : 6- or 9-hydroxy substitutions enhance binding to ALR2’s hydrophilic pocket, while methylation abolishes activity. Docking simulations show hydrogen bonding with Tyr48 and His110 residues .
  • Side-chain modifications : Lengthening the C-2 side chain (e.g., benzyl groups) reduces activity due to steric hindrance .

Q. What mechanistic pathways explain radical-mediated C-3 chalcogenation?

  • Radical initiation : Persulfate oxidizes thiols/diselenides to generate thiyl/selenyl radicals, which attack the electron-rich C-3 position of the pyridopyrimidinone core.
  • Inhibitor studies : Reaction quenching by TEMPO or BHT confirms radical intermediates. The absence of iodinated byproducts rules out electrophilic substitution .

Q. How to design derivatives with dual biological activities (e.g., enzyme inhibition and antioxidant effects)?

  • Catechol integration : Derivatives with a 3-catechol moiety exhibit both ALR2 inhibition (IC₅₀ = 0.8 μM) and DPPH radical scavenging (EC₅₀ = 12 μM) .
  • Hybrid scaffolds : Combine pyridopyrimidinone cores with known pharmacophores (e.g., tetrazoles for anti-inflammatory activity) .

Q. What computational strategies predict binding modes in enzyme inhibition?

  • Molecular docking : Use AutoDock or Glide to simulate interactions with ALR2 (PDB: 1PWM). Key interactions include π-stacking with Trp111 and hydrogen bonding with Tyr209 .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate docking poses .

Q. What challenges arise in purifying pyridopyrimidinone derivatives, and how are they addressed?

  • Byproduct formation : Radical-mediated reactions may generate dimers; column chromatography (silica gel, ethyl acetate/hexane) separates monomers.
  • Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak IA column) isolates active 6S enantiomers for antiallergic testing .

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